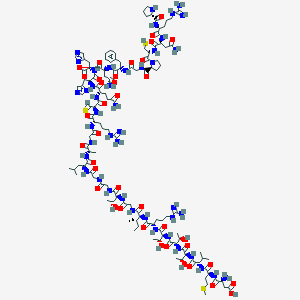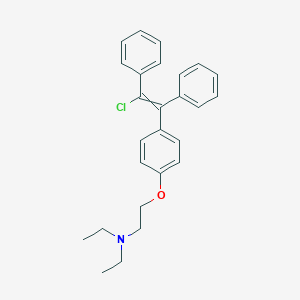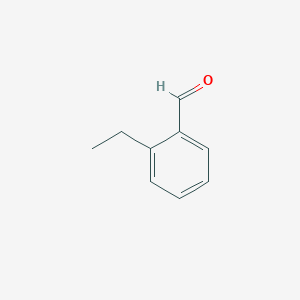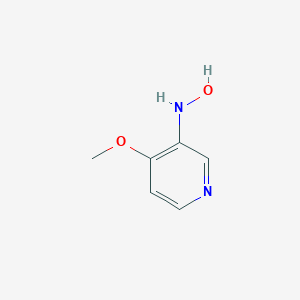
N-(4-methoxypyridin-3-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxypyridin-3-yl)hydroxylamine, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and gene silencing. Mocetinostat is a promising drug candidate for the treatment of cancer and other diseases that involve aberrant gene expression.
Wirkmechanismus
N-(4-methoxypyridin-3-yl)hydroxylamine exerts its therapeutic effects by inhibiting HDACs, which results in the increased acetylation of histones and the activation of gene expression. This leads to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. N-(4-methoxypyridin-3-yl)hydroxylamine has also been shown to modulate the expression of genes involved in immune responses, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
N-(4-methoxypyridin-3-yl)hydroxylamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. N-(4-methoxypyridin-3-yl)hydroxylamine has also been shown to modulate the expression of genes involved in immune responses, leading to the activation of antitumor immune responses. In addition, N-(4-methoxypyridin-3-yl)hydroxylamine has been shown to have neuroprotective effects in preclinical models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxypyridin-3-yl)hydroxylamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has demonstrated significant antitumor activity. However, N-(4-methoxypyridin-3-yl)hydroxylamine also has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experimental settings. In addition, N-(4-methoxypyridin-3-yl)hydroxylamine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxypyridin-3-yl)hydroxylamine. First, clinical trials are needed to determine its safety and efficacy in humans. Second, further studies are needed to understand the mechanisms underlying its neuroprotective effects in preclinical models of neurological disorders. Third, the potential use of N-(4-methoxypyridin-3-yl)hydroxylamine in combination with other therapies, such as chemotherapy and immunotherapy, should be investigated. Fourth, the development of more potent and selective HDAC inhibitors based on the structure of N-(4-methoxypyridin-3-yl)hydroxylamine may lead to the discovery of new drug candidates for the treatment of cancer and other diseases. Finally, the role of N-(4-methoxypyridin-3-yl)hydroxylamine in regulating gene expression and chromatin structure should be further explored to gain a deeper understanding of its biological effects.
Synthesemethoden
N-(4-methoxypyridin-3-yl)hydroxylamine can be synthesized through a multi-step process that involves the coupling of 4-methoxypyridine-3-boronic acid with 4-bromoaniline, followed by the reduction of the resulting intermediate with hydroxylamine hydrochloride. The final product is obtained through purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxypyridin-3-yl)hydroxylamine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-methoxypyridin-3-yl)hydroxylamine has also been tested in preclinical models of cancer and has demonstrated significant antitumor activity. In addition to cancer, N-(4-methoxypyridin-3-yl)hydroxylamine has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease.
Eigenschaften
CAS-Nummer |
151068-23-4 |
|---|---|
Produktname |
N-(4-methoxypyridin-3-yl)hydroxylamine |
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
N-(4-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-4-5(6)8-9/h2-4,8-9H,1H3 |
InChI-Schlüssel |
HGWMUVUJZJWPBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=NC=C1)NO |
Kanonische SMILES |
COC1=C(C=NC=C1)NO |
Synonyme |
3-Pyridinamine,N-hydroxy-4-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



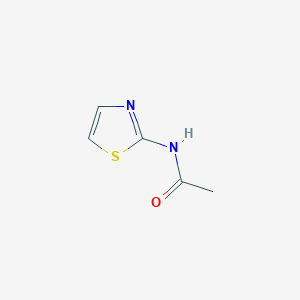
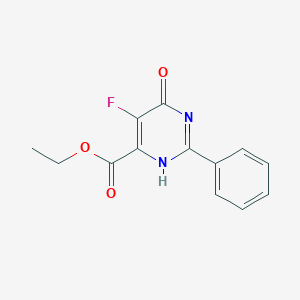
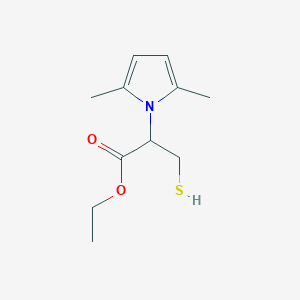
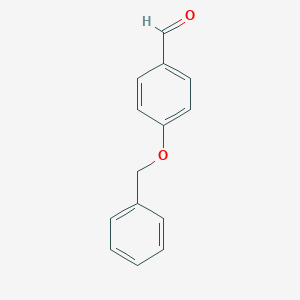
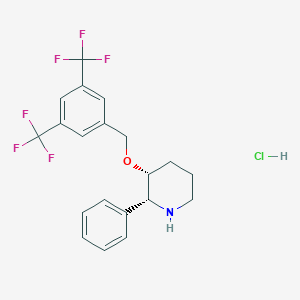
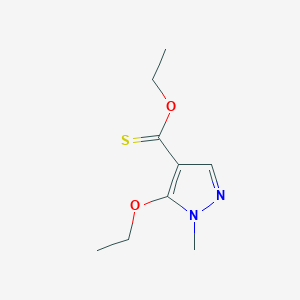
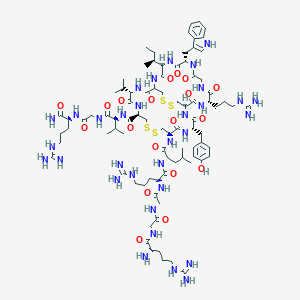
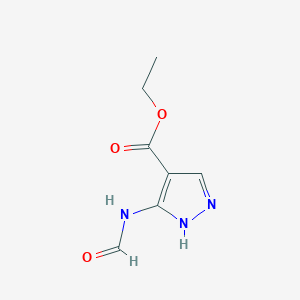
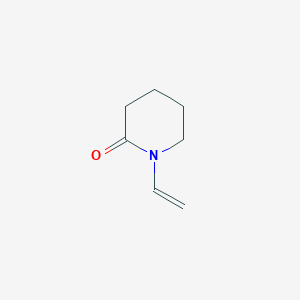
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)

